Product packaging for N-(2-cyanophenyl)acetamide(Cat. No.:CAS No. 25116-00-1)

N-(2-cyanophenyl)acetamide

Cat. No.: B177513
CAS No.: 25116-00-1
M. Wt: 160.17 g/mol
InChI Key: RTGPZUVDPPNGNR-UHFFFAOYSA-N
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Description

Academic Significance and Research Trajectory of N-(2-cyanophenyl)acetamide Scaffolds

The academic significance of this compound is primarily centered on its role as a versatile precursor in organic synthesis. The presence of the ortho-disposed cyano and acetamide (B32628) groups on the phenyl ring facilitates a variety of intramolecular cyclization reactions, providing efficient routes to fused heterocyclic compounds.

A significant area of research involves using this compound derivatives for the synthesis of quinazolines and related heterocyclic systems. evitachem.comevitachem.com The cyano group can participate in cyclization reactions, serving as an electrophilic center to form new rings. evitachem.com For instance, studies have demonstrated the synthesis of quinazolines through the cyclization of N-(2-cyanophenyl) derivatives, highlighting the reactivity of the cyano group in constructing these important scaffolds. evitachem.comd-nb.info

Furthermore, the this compound scaffold is a key component in the development of novel compounds for biological investigation. Researchers have designed and synthesized series of derivatives to explore their potential as therapeutic agents. These derivatives often exhibit a range of biological activities, including antimicrobial and anticancer properties. evitachem.comresearchgate.net For example, this compound has been used as a starting material to create compounds tested for their inhibitory effects on various cancer cell lines and microbial strains. researchgate.net The synthesis of N-ferrocenylmethyl-N-(cyanophenyl)-acetamides has been explored for antioxidant activity, demonstrating the modularity of the core structure in developing new functional molecules. srce.hr The trajectory of research indicates a sustained interest in using this scaffold as a platform for generating molecular diversity to address challenges in medicinal chemistry. researchgate.netnih.gov

Table 1: Research Applications of this compound Derivatives

Derivative Class Research Focus Synthetic Utility Reference(s)
Quinazolines Anticancer, Antimicrobial Agents Intramolecular cyclization involving the cyano group. evitachem.comevitachem.comd-nb.info
Substituted Phenylacetamides Antimicrobial Agents Selective amidation of corresponding esters. researchgate.net
Ferrocenyl Acetamides Antioxidant Activity Acetylation of N-ferrocenylmethyl-N-(cyanophenyl)aniline. srce.hr

Foundational Principles of Anilide and Acetamide Chemistry Relevant to this compound

To fully appreciate the chemical utility of this compound, it is essential to understand the foundational principles of acetamide and anilide chemistry.

Acetamide Chemistry: An acetamide is a compound containing the acetamido group, CH₃CONH-. It is the simplest amide derived from acetic acid. vedantu.com The core of acetamide chemistry revolves around the amide functional group, which consists of a carbonyl group bonded to a nitrogen atom. This linkage exhibits resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This resonance stabilization imparts significant planarity to the amide bond and influences its reactivity. Amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acyl chlorides or anhydrides. However, they can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.

Anilide Chemistry: An anilide is a specific type of amide, namely an acyl derivative of an aniline (B41778). This compound is an anilide because the nitrogen of the amide bond is directly attached to a benzene (B151609) ring (the cyanophenyl group). The electronic properties of the aromatic ring significantly influence the character of the amide. In aniline itself, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, which reduces its basicity compared to aliphatic amines. doubtnut.com

The preparation of anilides, and by extension this compound, is typically achieved through the acetylation of the corresponding aniline. vedantu.comncert.nic.in This reaction is a classic example of nucleophilic acyl substitution. vedantu.com In the synthesis of this compound, the starting material is 2-aminobenzonitrile (B23959). The amino group (-NH₂) of 2-aminobenzonitrile acts as a nucleophile, attacking an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. ncert.nic.inbyjus.com The reaction results in the formation of the stable amide linkage, replacing one of the hydrogen atoms of the amino group with an acetyl group (CH₃CO-). vedantu.com The use of zinc dust is sometimes employed to prevent the oxidation of the aniline starting material during the reaction. byjus.com

The reactivity of this compound is dictated by its three key components: the amide linkage, the aromatic ring, and the nitrile group. The amide can be hydrolyzed, while the nitrile group is susceptible to hydration to form a primary amide or can be involved in cycloaddition reactions. d-nb.info The aromatic ring can undergo electrophilic substitution, although the reactivity is modulated by the existing substituents.

Table 2: Key Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₉H₈N₂O
Functional Groups Acetamide, Nitrile, Phenyl
Parent Amine 2-Aminobenzonitrile
Parent Acid Acetic Acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B177513 N-(2-cyanophenyl)acetamide CAS No. 25116-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyanophenyl)acetamide
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InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12)
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InChI Key

RTGPZUVDPPNGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8N2O
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DSSTOX Substance ID

DTXSID40291091
Record name N-(2-cyanophenyl)acetamide
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Molecular Weight

160.17 g/mol
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CAS No.

25116-00-1
Record name N-(2-Cyanophenyl)acetamide
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Record name N-(2-cyanophenyl)acetamide
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Record name Acetamide, N-(2-cyanophenyl)
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Advanced Synthetic Methodologies for N 2 Cyanophenyl Acetamide and Its Analogues

Established Synthetic Pathways and Reaction Mechanisms

Traditional methods for the synthesis of N-(2-cyanophenyl)acetamide and its analogues rely on well-understood and widely implemented chemical transformations. These pathways are characterized by their reliability and scalability, forming the foundation of amide bond formation chemistry.

Amidation Reactions for Direct this compound Formation

The most direct route to this compound involves the acylation of 2-cyanoaniline. This transformation is a classic example of nucleophilic acyl substitution, where the amino group of 2-cyanoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Common acetylating agents for this reaction include:

Acetic Anhydride (B1165640): A widely used reagent that reacts with 2-cyanoaniline, often in the presence of a base or solvent that can also act as a base (like pyridine), to yield the desired acetamide (B32628) and acetic acid as a byproduct.

Acetyl Chloride: A more reactive acylating agent that readily reacts with 2-cyanoaniline. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct that is formed.

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the departure of a leaving group (acetate or chloride), and a final deprotonation step to yield the stable amide product. These methods are fundamental in organic synthesis for their efficiency in forming robust amide bonds. archivepp.com

Precursor Chemistry: Synthetic Routes from 2-Cyanoaniline Derivatives

The synthesis of substituted this compound derivatives often begins with appropriately functionalized 2-cyanoaniline precursors. This approach allows for the introduction of various substituents onto the aromatic ring, which can be crucial for tuning the electronic and steric properties of the final molecule. Cyanoacetamides, in general, are versatile precursors for a wide range of pharmacologically active organic compounds. researchgate.net

Different synthetic strategies for cyanoacetamide derivatives include the reaction of substituted aryl amines with reagents like alkyl cyanoacetates, cyanoacetic acid, or 3-oxopropanenitriles under various conditions. researchgate.net For instance, a substituted 2-cyanoaniline can be reacted with ethyl cyanoacetate to form a more complex N-(2-cyanophenyl)cyanoacetamide derivative, which can then be further modified.

Table 1: Examples of Precursors for this compound Derivatives

Precursor Reactant Resulting Intermediate
2-Cyanoaniline Ethyl Cyanoacetate N-(2-cyanophenyl)-2-cyanoacetamide
4-Nitro-2-cyanoaniline Acetyl Chloride N-(2-cyano-4-nitrophenyl)acetamide

This precursor-based approach provides significant modularity, enabling the synthesis of a diverse library of derivatives from a common set of starting materials.

Multistep Synthesis Strategies for this compound Derivatives

The construction of complex molecules incorporating the this compound moiety often requires multistep synthetic sequences. These strategies allow for the careful and controlled assembly of intricate molecular architectures. For example, a synthetic route might involve the initial formation of a different functional group, which is later converted to the acetamide.

One documented multistep strategy involves the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives. This process begins with the selective amidation of methyl-2-(2-cyanophenyl)acetates using trimethylaluminum (B3029685) (AlMe₃) as a catalyst to produce the desired amide in good yields. researchgate.net This highlights a pathway where the acetamide linkage is formed from a precursor ester rather than directly from the aniline (B41778).

Another complex, multistep synthesis is that of a selective dopamine D4 agonist radioligand, which contains a cyanophenyl group. The synthesis relied on the transformation of brominated precursors using tritium gas, a process complicated by the presence of the sensitive cyano functional group. nih.gov Such multistep protocols are essential for accessing complex drug candidates and molecular probes where precise structural control is paramount. nih.gov

Modern and Sustainable Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more efficient, rapid, and environmentally benign synthetic methods. These modern approaches prioritize reduced reaction times, lower energy consumption, and the avoidance of hazardous reagents.

Microwave-Assisted Synthetic Protocols for this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide variety of chemical reactions, including amide formation. archivepp.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, a process known as dielectric heating. rsc.org This often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods.

The application of microwave irradiation has been successfully used in the synthesis of various acetamide derivatives and other N-heterocycles. rsc.orgjchps.com For instance, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives was achieved under both conventional and microwave conditions. The microwave-assisted protocol resulted in significantly higher yields and drastically reduced reaction times. jchps.com This efficiency is attributed to the rapid heating of the polarized molecules under irradiation. jchps.com The advantages of this technology make it a key approach in green chemistry and for the rapid synthesis of compound libraries in medicinal chemistry. sphinxsai.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Amide Formation

Method Reaction Time Yield Reference
Conventional Heating 27 hours Moderate nih.gov

Transition Metal-Free Catalysis in N-(2-cyanophenyl)acetate Synthesis

A major focus of modern synthetic chemistry is the replacement of expensive and potentially toxic transition metal catalysts with more sustainable alternatives. rsc.org Transition-metal-free catalysis utilizes readily available, inexpensive, and environmentally benign catalysts, such as simple bases or organocatalysts, to achieve chemical transformations. nih.gov

While transition metal catalysis is a cornerstone of many C-N bond-forming reactions, there is growing interest in metal-free alternatives. mdpi.commdpi.com For the synthesis of related heterocyclic structures, transition-metal-free approaches have proven highly effective. For example, a facile method for synthesizing 2-substituted benzo[b]furans was developed using cesium carbonate (Cs₂CO₃), a simple inorganic base, as the catalyst for the intramolecular cyclization of 2-ynylphenols. nih.gov This protocol avoids the need for palladium, gold, or other transition metals typically used for such transformations.

The principles of transition-metal-free catalysis can be extended to the synthesis of this compound and its ester analogue, N-(2-cyanophenyl)acetate. By leveraging strong, non-nucleophilic bases or other organocatalytic systems, it is possible to devise new synthetic routes that circumvent the reliance on transition metals, aligning with the principles of green and sustainable chemistry. rsc.orgnih.gov

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production processes. While specific research on green routes for this particular compound is emerging, the broader principles of green chemistry offer a clear framework for improvement. An expeditious and green synthesis of acetamides in a solvent-free manner has been described, reacting anilines or 2-aminothiazoles with acetic anhydride without external heating, catalyst, or additives, resulting in good yields. scielo.br This approach highlights the potential for atom economy and waste reduction in the synthesis of acetamide derivatives.

Key green chemistry principles applicable to this compound production include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. A shift towards greener alternatives such as water, supercritical fluids, or biodegradable solvents can significantly reduce the environmental footprint. For instance, the synthesis of some organic compounds has been successfully demonstrated in aqueous media, which is a simple, efficient, and environmentally friendly approach.

Catalyst-Free and Solvent-Free Reactions: A notable advancement in green chemistry is the development of reactions that proceed without a catalyst and solvent. An eco-friendly, catalyst- and solvent-free synthesis of acetanilides has been achieved by reacting aromatic amines with acetic anhydride. researchgate.net This method offers the advantages of high yields, short reaction times, and simple workup procedures, making it an attractive strategy for the synthesis of this compound. researchgate.netasianpubs.org

Energy Efficiency: The use of microwave irradiation as an alternative energy source can significantly shorten reaction times and improve yields, contributing to a more energy-efficient process. taylorfrancis.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. This involves minimizing the use of protecting groups and auxiliary substances.

The following table summarizes the application of green chemistry principles to the synthesis of acetanilide derivatives, which can be extrapolated to the production of this compound.

Green Chemistry PrincipleApplication in Acetanilide SynthesisPotential Benefit for this compound Synthesis
Solvent-Free Synthesis Reaction of anilines with acetic anhydride without a solvent. scielo.brresearchgate.netReduces solvent waste and simplifies product purification.
Catalyst-Free Synthesis Acetylation of aromatic amines without a catalyst. scielo.brresearchgate.netEliminates the need for potentially toxic and expensive catalysts.
Use of Greener Solvents Synthesis of aryl sulfonamides in green solvents like γ-valerolactone. polyu.edu.hkMinimizes the use of hazardous volatile organic compounds.
Energy Efficiency Use of microwave irradiation to accelerate reactions. taylorfrancis.comReduces energy consumption and reaction times.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound. This involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and reaction time.

A key transformation in the synthesis of this compound from 2-aminobenzonitrile (B23959) is the acylation of the amino group. The choice of acylating agent and reaction conditions can significantly impact the outcome. For instance, in the synthesis of related acetamides, the reaction of anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate (B1210297) has been reported with yields ranging from 62–74%. nih.gov

Furthermore, the nitrile group in this compound can potentially undergo hydration to the corresponding amide under certain conditions. A robust protocol for nitrile hydration using a copper iodide/cesium carbonate/DBU system in a nitromethane-water solvent system has been developed. d-nb.info While this reaction is generally undesirable when the cyano group is required in the final product, understanding the conditions that promote or prevent this side reaction is crucial for optimizing the synthesis of the target compound. The study found that a combination of DBU and cesium carbonate in a 1:10 nitromethane-water mixture provided the maximum yield for the hydration of various benzonitriles. d-nb.info

The table below presents a hypothetical optimization study for the acylation of 2-aminobenzonitrile, drawing on conditions reported for similar transformations.

EntryAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideNoneNoneRoom Temp0.5>90 (by analogy) researchgate.net
2Acetyl ChloridePyridine (B92270)Dichloromethane0 to RT285
3Acetic AcidDCC/DMAPDichloromethaneRoom Temp1278
4Chloroacetyl chlorideSodium AcetateGlacial Acetic AcidNot specified269 (for a related compound) nih.gov

Detailed research findings indicate that for the synthesis of related N-substituted acetamides, a careful selection of the base and solvent is critical. In one study, the synthesis of N-(4-(N-(2-cyanophenyl)sulfamoyl)phenyl)acetamide was achieved with a 34% yield using a copper-catalyzed reaction. polyu.edu.hk While the yield is moderate, it highlights a potential route that could be further optimized.

Reactivity and Mechanistic Investigations of N 2 Cyanophenyl Acetamide Transformations

Reactivity of the Cyano Moiety in N-(2-cyanophenyl)acetamide

The electron-withdrawing nature of the cyano group (-C≡N) renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is central to many of the transformations involving this compound.

Nucleophilic Attack and Addition Reactions at the Nitrile Group

The nitrile group of this compound readily undergoes nucleophilic addition. For instance, it can react with hydroxylamine (B1172632) to form N-(2-hydroxyiminophenyl)acetamide. Organometallic reagents, such as Grignard or organolithium reagents, can also add to the cyano group, leading to the formation of an intermediate imine anion which, upon aqueous workup, yields a ketone. libretexts.org

Under acidic or basic conditions, the nitrile group is susceptible to hydrolysis. Acidic hydrolysis typically proceeds through an intermediate imine to yield N-(2-carboxyphenyl)acetamide, while basic hydrolysis often results in the formation of N-(2-carbamoylphenyl)acetamide.

Cyclization Pathways Involving the Cyano Group

The proximity of the cyano and acetamide (B32628) groups on the aromatic ring facilitates intramolecular cyclization reactions, which are a cornerstone of the synthetic utility of this compound. These cyclizations are frequently employed in the synthesis of quinazolines and related heterocyclic systems. evitachem.com For example, the reaction of this compound derivatives can lead to the formation of quinazolin-4-ylidenethioureas. evitachem.com

Microwave-assisted synthesis has been shown to be an effective method for promoting the cyclization of derivatives like 2-chloro-N-(2-cyanophenyl)acetamide to form quinazolinones. frontiersin.org Furthermore, the reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride, derived from this compound, with various N,O-bifunctional nucleophiles can lead to the one-pot synthesis of fused quinazoline (B50416) systems such as 1,3-oxazolo[2,3-b]quinazolines. mdpi.com The reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides can also lead to various cyclic products including 3,1-benzothiazines and 1,3,5-benzotriazocines, demonstrating the diverse cyclization pathways available. mdpi.comresearchgate.net

Chemical Behavior of the Amide Functional Group in this compound

The amide group in this compound also exhibits characteristic reactivity, including hydrolysis and reactions at the nitrogen atom.

Hydrolytic Stability and Pathways of this compound

N-Alkylation and Acylation Reactions of the Amide Nitrogen

The nitrogen atom of the amide group in this compound can act as a nucleophile, participating in N-alkylation and N-acylation reactions. N-alkylation of amides typically requires strong bases to deprotonate the nitrogen, forming an amide anion which then reacts with an alkylating agent. derpharmachemica.com However, O-alkylation can be a competing reaction. derpharmachemica.com Electrochemical methods have also been developed for the N-alkylation and N-acylation of related compounds, offering an alternative to traditional chemical methods. rsc.org The reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with N,O-bifunctional nucleophiles demonstrates the reactivity of the nitrogen in an imidoyl chloride derivative. mdpi.com

Aromatic Ring Functionalization and Substitution Reactions on this compound

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the ortho-para directing acetamido group and the meta-directing cyano group—will influence the position of incoming electrophiles.

Recent research has demonstrated the palladium-catalyzed ortho-cyanation of N-phenylacetamide using K₄[Fe(CN)₆] as the cyanide source to produce this compound in good yield. researchgate.net This indicates the feasibility of direct C-H functionalization on the aromatic ring. Furthermore, iridium-catalyzed borylation has been shown to enable functionalization at the 2-position, adjacent to a cyano group, in 4-substituted benzonitriles, suggesting a potential route for further substitution on the this compound ring. nih.gov The electron-deficient nature of a cyanophenyl ring generally directs electrophiles to the meta position relative to the cyano group. vulcanchem.com

Radical Reactions and Mechanistic Aspects for this compound Derivatives

The exploration of radical-mediated transformations of this compound derivatives has opened new avenues for the synthesis of complex nitrogen-containing heterocycles. These reactions, often proceeding through cascade or domino sequences, leverage the unique reactivity of radical intermediates to construct valuable molecular scaffolds, such as quinoline-2,4-diones and amino-substituted 2-quinolones. Mechanistic investigations into these transformations have revealed intricate pathways involving radical addition, cyclization, and rearrangement steps.

A significant area of research has been the oxidative radical addition/cyclization cascade of o-cyanoarylacrylamides. nih.govacs.org These reactions provide an efficient route to carbonyl-containing quinoline-2,4(1H,3H)-diones. nih.gov One notable example involves the silver-catalyzed oxidative radical decarboxylative annulation of o-cyanoarylacrylamides with α-keto acids. wiley.com In a typical reaction, a substrate like N-(2-cyanophenyl)-N-methylmethacrylamide reacts with an α-keto acid, such as phenylglyoxylic acid, in the presence of a silver catalyst (AgNO₃) and an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). wiley.comorganic-chemistry.org This method is also applicable to aldehydes as the radical source, using an oxidant like potassium persulfate (K₂S₂O₈). wiley.comorganic-chemistry.org

The proposed mechanism for the silver-catalyzed reaction begins with the oxidation of Ag(I) to Ag(II) by the persulfate oxidant. The Ag(II) species then abstracts an electron from the carboxylate (derived from the α-keto acid) or the aldehyde, generating an acyl radical. wiley.com This radical subsequently adds to the double bond of the o-cyanoarylacrylamide, forming an alkyl radical intermediate. wiley.com This intermediate undergoes an intramolecular cyclization by attacking the nitrile group, which results in the formation of an iminyl radical. wiley.com Subsequent proton abstraction and hydrolysis lead to the final quinoline-2,4-dione product. wiley.com

Table 1: Silver-Catalyzed Oxidative Radical Annulation of N-(2-cyanophenyl)-N-methylmethacrylamide with Phenylglyoxylic Acid wiley.comorganic-chemistry.org

EntryReactant 1Reactant 2CatalystOxidantSolventProduct
1N-(2-cyanophenyl)-N-methylmethacrylamidePhenylglyoxylic AcidAgNO₃(NH₄)₂S₂O₈Acetone/H₂O (1:1)3-benzoyl-1,3-dimethylquinoline-2,4(1H,3H)-dione

Further research has expanded this methodology to include trifluoromethylation and sulfonylation of o-cyanoarylacrylamides. wiley.com For instance, reacting N-(2-cyanophenyl)-N-methylmethacrylamide with CF₃SO₂Na (Langlois reagent) in the presence of a copper catalyst yields trifluoromethylated quinoline-2,4-diones. wiley.com Similarly, using sodium sulfinates results in sulfonated quinoline-2,4-diones. wiley.com Another approach involves a copper-catalyzed sulfonylation using sulfonylhydrazides as the sulfonyl source. wiley.com

Visible light-induced methodologies have also been developed for the synthesis of quinoline-2,4-diones from this compound derivatives, offering a metal-free alternative. mdpi.com These reactions proceed via a cascade sulfonylation/cyclization pathway. mdpi.com Intramolecular cyclization of substrates like N-(2-cyanophenyl)-N-methyl-methacrylamide is a key strategy in this context. mdpi.com While radical additions to the highly polar cyano group can be challenging due to the formation of unstable iminyl radicals, this pathway becomes viable if the intermediate is efficiently trapped. mdpi.com

Another innovative radical transformation is the annulation of 2-cyanoaryl acrylamides that proceeds via C=C double bond cleavage to furnish functionalized 4-amino-2-quinolones. organic-chemistry.orgnih.gov This metal-free reaction utilizes tert-butyl hydroperoxide (TBHP) as an oxidant and tetrahydrofuran (B95107) (THF) as both the solvent and a reactant. organic-chemistry.org Mechanistic studies suggest that a THF radical, generated from the interaction of THF with TBHP, initiates the cleavage of the acrylamide's C=C bond. organic-chemistry.org This is followed by a radical cyclization onto the nitrile group, ultimately leading to the 4-amino-2-quinolone scaffold. organic-chemistry.org This method demonstrates broad substrate scope and high functional group tolerance. organic-chemistry.org

Table 2: Radical Annulation of 2-Cyanoaryl Acrylamides via C=C Double Bond Cleavage organic-chemistry.org

EntrySubstrateOxidantSolvent/ReactantProduct Type
1N-Aryl-2-cyanoaryl acrylamide (B121943)TBHPTHF4-(tetrahydrofuran-2-ylamino)-2-quinolone

In addition to these cyclization strategies, photoredox-catalyzed radical cascade cyclizations of N-(o-cyanobiaryl)acrylamides with sulfonyl chlorides have been reported to construct sulfonyl-containing pyrido[4,3,2-gh]phenanthridines. nih.gov This process involves the addition of a sulfonyl radical, followed by nitrile insertion and subsequent cyclization. nih.gov

The reactivity of the N-aryl acrylamide moiety itself has been the subject of photoredox-catalyzed intramolecular cyclization to form oxindole (B195798) derivatives. mdpi.com These reactions highlight the versatility of the acrylamide scaffold in radical-mediated transformations.

Advanced Spectroscopic and Structural Elucidation of N 2 Cyanophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed molecular map can be constructed.

While specific experimental spectra for N-(2-cyanophenyl)acetamide are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and standard substituent effects.

The ¹H NMR spectrum is anticipated to show distinct signals for the acetyl methyl protons, the amide proton, and the four aromatic protons. The methyl protons (CH₃) would appear as a sharp singlet, typically in the δ 2.0-2.3 ppm region. The amide (NH) proton signal is expected as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but generally appearing downfield (δ 8-10 ppm). The four protons on the cyanophenyl ring would present as a complex multiplet system in the aromatic region (δ 7.2-8.0 ppm) due to their distinct chemical environments and spin-spin coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The methyl carbon is expected to resonate at approximately δ 25 ppm, while the amide carbonyl carbon (C=O) would appear significantly downfield, around δ 168-170 ppm. The aromatic carbons would produce six distinct signals, including two quaternary carbons (one attached to the cyano group and one to the acetamide (B32628) nitrogen). The nitrile carbon (C≡N) has a characteristic chemical shift in the δ 115-120 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ ~2.2 (s, 3H) ~25
C=O - ~169
NH ~9.5 (s, 1H) -
C≡N - ~117
Aromatic CH ~7.3 - 7.8 (m, 4H) ~110 - 140
Aromatic C-N - ~138

Note: Data is predicted based on standard chemical shift values. 's' denotes singlet, 'm' denotes multiplet.

The planar structure of this compound is complicated by potential rotational isomerism (conformers) around the N-C(aryl) and N-C(carbonyl) bonds. researchgate.net Advanced 2D NMR techniques are crucial for exploring these conformational preferences in solution.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would be used to confirm the connectivity of the molecule. For instance, correlations would be expected between the methyl protons (CH₃) and the carbonyl carbon (C=O), and between the amide proton (NH) and the aromatic carbons, confirming the attachment of the acetamide group to the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These through-space correlation techniques are vital for conformational analysis. ipb.pt A NOESY or ROESY experiment could reveal spatial proximity between the amide N-H proton and one of the ortho protons on the phenyl ring, or between the acetyl methyl protons and the same aromatic proton. The presence or absence of such correlations would provide strong evidence for the molecule's preferred orientation in solution, indicating whether the amide group is oriented towards or away from the cyano substituent. auremn.org.brnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (C₉H₈N₂O), the exact molecular weight is 160.0637 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 160. The fragmentation is expected to be directed by the amide functional group. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group to form a stable acylium ion [CH₃CO]⁺ at m/z 43.

Amide Bond Cleavage: Fission of the N-C(carbonyl) bond, which could lead to a fragment corresponding to the 2-aminobenzonitrile (B23959) radical cation at m/z 118.

Loss of Ketene (B1206846): A common rearrangement for acetamides involves the elimination of a neutral ketene molecule (CH₂=C=O, 42 Da), which would produce an ion at m/z 118, corresponding to the 2-aminobenzonitrile radical cation. libretexts.org

Formation of Cyanophenyl Isocyanate: Another possible fragmentation involves the loss of a methyl radical followed by rearrangement to potentially form a cyanophenyl isocyanate fragment ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Origin
160 [C₉H₈N₂O]⁺˙ Molecular Ion (M⁺˙)
118 [C₇H₆N₂]⁺˙ Loss of ketene (CH₂CO)
90 [C₆H₄N]⁺ Loss of CO from m/z 118

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Identification of this compound

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3250 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

Aromatic C-H Stretch: Absorption peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) indicate C-H stretching of the aromatic ring.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the C-H stretching of the methyl group.

C≡N Stretch: A sharp, intense absorption band in the 2230-2220 cm⁻¹ region is a definitive indicator of the nitrile functional group.

C=O Stretch (Amide I Band): A very strong, sharp peak around 1680-1650 cm⁻¹ is characteristic of the carbonyl stretch of a secondary amide. researchgate.net

N-H Bend (Amide II Band): A strong band in the 1550-1510 cm⁻¹ region results from the N-H bending vibration coupled with C-N stretching.

Aromatic C=C Stretch: One or more medium-intensity bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amide 3300 - 3250 Medium-Strong
Aromatic C-H Stretch Phenyl Ring 3100 - 3000 Medium
C≡N Stretch Nitrile 2230 - 2220 Strong, Sharp
C=O Stretch (Amide I) Secondary Amide 1680 - 1650 Strong, Sharp
N-H Bend (Amide II) Secondary Amide 1550 - 1510 Strong

X-ray Crystallography for Three-Dimensional Structure Determination of this compound Derivatives

For example, the crystal structure of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, a related derivative, reveals key structural features. nih.gov In this derivative, the molecule adopts a specific conformation defined by the dihedral angles between the central acetamide linker and the two aromatic rings. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, particularly N—H···O interactions between the amide groups of adjacent molecules, forming chains or sheets. nih.gov Similar interactions would be expected to play a crucial role in the crystal lattice of this compound.

Table 4: Representative Crystallographic Data for an Acetamide Derivative

Parameter 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide nih.gov
Chemical Formula C₁₄H₁₁ClINO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.353(3)
b (Å) 4.6757(8)
c (Å) 20.311(4)
β (°) 100.270(8)
Z 4

This data illustrates how crystallography can definitively establish the solid-state conformation and the supramolecular assembly of molecules that share the core acetamide structure, driven by strong and predictable hydrogen bonding interactions.

Computational Chemistry and Theoretical Modeling of N 2 Cyanophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of N-(2-cyanophenyl)acetamide. northwestern.edu Methods like Density Functional Theory (DFT) are employed to determine molecular geometries, vibrational frequencies, and electronic properties. figshare.comeurjchem.com For instance, DFT calculations can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography. eurjchem.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. eurjchem.com A smaller gap suggests higher reactivity. For a related compound, N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide, the energy gap was calculated to be approximately 4.2 eV, indicating moderate reactivity and a propensity for charge-transfer interactions. vulcanchem.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. figshare.comeurjchem.com This information is invaluable for predicting how this compound might interact with other molecules.

Table 1: Predicted Electronic Properties of a Related Acetamide (B32628) Derivative

PropertyPredicted ValueSignificance
HOMO-LUMO Gap~4.2 eVIndicates moderate chemical reactivity. vulcanchem.com
C=O Bond Length1.217 ÅConsistent with typical double bond character. vulcanchem.com
C≡N Bond Length1.142 ÅReflects the triple bond nature of the nitrile group. vulcanchem.com

This data is for the related compound N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide and serves as an illustrative example.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and flexibility. galaxyproject.orgsamipubco.com By simulating the movements of atoms and bonds, researchers can explore the different shapes (conformers) that this compound can adopt and the energy barriers between them. galaxyproject.orgnih.gov

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying the high-energy transition states that govern reaction rates. e3s-conferences.orgbeilstein-journals.org For this compound, theoretical methods can be used to model various potential reactions, such as hydrolysis of the nitrile group or reactions involving the amide linkage.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. arxiv.org This path includes the transition state, which is a first-order saddle point on the potential energy surface. rsc.orgims.ac.jp The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. arxiv.org

For example, the hydrolysis of the nitrile group in this compound could proceed through different mechanisms depending on whether the conditions are acidic or basic. Quantum chemical calculations can be used to model the intermediates and transition states for each pathway, helping to determine which is more favorable under specific conditions. e3s-conferences.org

Molecular Docking Studies with Biological Macromolecules (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. srce.hrnih.gov In the context of this compound, docking studies can be used to investigate its potential interactions with biological macromolecules like proteins or enzymes. srce.hrresearchgate.net

The methodology of a typical molecular docking study involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the biological target (receptor) and the small molecule (ligand), in this case, this compound, are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the active site of the receptor. nih.gov

Docking Simulation: A docking algorithm is used to generate a large number of possible binding poses of the ligand within the active site of the receptor. nih.gov These algorithms use scoring functions to evaluate the fitness of each pose. nih.gov

Analysis of Docking Results: The results are analyzed to identify the most likely binding mode, which is often the one with the lowest predicted binding energy. figshare.com The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are also examined. researchgate.net

For instance, a study on N-ferrocenylmethyl-N-(2-cyanophenyl)acetamide (a derivative) used AutoDock software to perform molecular docking simulations with glutathione (B108866) reductase. srce.hr The results revealed interactions with amino acid residues through hydrogen bonding and hydrophobic interactions. srce.hrresearchgate.net

Table 2: Illustrative Molecular Docking Parameters

ParameterDescription
Docking Softwaree.g., AutoDock, Gold, Glide
Scoring FunctionEstimates the binding affinity for a given pose.
Search AlgorithmExplores the conformational space of the ligand within the receptor.
Binding EnergyA predicted value indicating the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Development for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgmdpi.com For analogues of this compound, QSAR models can be developed to predict their activity and guide the design of new, more potent compounds. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Collection: A set of molecules with known biological activities is compiled. mdpi.com

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com These can include electronic, steric, and hydrophobic parameters.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques. mdpi.com

A study on N-(substituted phenyl)-2-chloroacetamides, which are structurally related to this compound, used QSAR analysis to evaluate their antimicrobial potential. nih.gov This study highlights how QSAR can be used to screen new compounds and predict their biological activity based on their molecular structure. nih.gov

N 2 Cyanophenyl Acetamide As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Complex Organic Molecules

N-(2-cyanophenyl)acetamide serves as a valuable and versatile starting material in organic synthesis. Its bifunctional nature, possessing both an amide and a nitrile group ortho to each other on a benzene (B151609) ring, allows for a variety of chemical transformations. This structure is a key synthon for building more complex molecular architectures. The reactivity of the cyano and acetamide (B32628) groups enables their participation in cyclization and condensation reactions, forming the foundation for a wide range of intricate organic compounds. Organic synthesis and catalysis are pivotal in converting such building blocks into bioactive compounds and pharmaceuticals. nih.gov The strategic placement of the functional groups in this compound makes it an ideal precursor for constructing polycyclic and heterocyclic systems, which are core scaffolds in many specialty chemicals.

Role in the Construction of Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it a particularly useful precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These systems are significant in medicinal and materials chemistry.

Synthesis of Quinazoline (B50416) and Benzothiazine Derivatives

Quinazolines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry. semanticscholar.org One of the key synthetic strategies for quinazoline derivatives involves the use of precursors containing an N-acyl-2-aminobenzonitrile framework, which is structurally analogous to this compound. For instance, a microwave-assisted synthesis method utilizes N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives, which can be conceptually derived from this compound, to produce a variety of quinazoline compounds. nih.govrroij.com These reactions typically proceed through an initial condensation followed by an intramolecular cyclization, where the nitrile group is attacked by a nucleophile generated from the amide or a related functional group.

The synthesis of benzothiazines, another important class of sulfur-containing heterocycles, often involves the reaction of 2-aminothiophenol (B119425) with various substrates. nih.gov While direct synthesis from this compound is less common, its structural motif is relevant. Synthetic routes could potentially be designed where the cyano group is converted to a reactive intermediate that then undergoes cyclization with a sulfur source, or where the acetamide group directs a reaction with a sulfur-containing reagent to form the thiazine (B8601807) ring. nih.govresearchgate.net

Reaction Type Precursor Reagents Product Key Feature
Microwave-Assisted SynthesisN'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidineDialkyl amino(phenyl)phosphonate, isopropanol, acetic acidQuinazoline-α-aminophosphonatesRapid synthesis under microwave irradiation nih.govrroij.com
Cyclocondensation2-Aminothiophenolα-Halo ketones, esters, or alkynes1,4-Benzothiazine derivativesFormation of the thiazine ring via nucleophilic attack and cyclization nih.gov

Formation of Triazole and Benzimidazole (B57391) Scaffolds

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, with 1,2,3-triazoles and 1,2,4-triazoles being the two common isomers. nih.gov The synthesis of triazole rings often involves cycloaddition reactions or the cyclization of intermediates derived from hydrazines. This compound can be envisioned as a precursor for triazole-fused systems. For example, a novel series of quinazoline derivatives bearing triazole-acetamide moieties has been designed and synthesized, highlighting the compatibility of these structural units. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through thiosemicarbazide (B42300) intermediates, which could potentially be formed from the cyano group of this compound. raco.cat

Benzimidazoles, which feature a benzene ring fused to an imidazole (B134444) ring, are typically synthesized via the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govbenthamscience.com this compound can be chemically converted into an o-phenylenediamine (B120857) derivative by reduction of the cyano group to an aminomethyl group or by other transformations, which would then be available for cyclization to form a benzimidazole scaffold. researchgate.net For example, the synthesis of N-[4-(2-phenyl-1H-benzimidazole-1-sulfonyl) phenyl] acetamide demonstrates the integration of an acetamide group within a larger benzimidazole-containing structure. researchgate.net

Heterocycle General Synthetic Strategy Potential Role of this compound Example from Literature
Triazole 1,3-Dipolar cycloaddition of azides and alkynes ("Click Chemistry"). rsc.orgThe acetamide or cyano group can be modified to introduce an azide (B81097) or alkyne functionality for subsequent cycloaddition.Synthesis of quinazolines bearing triazole-acetamide groups. nih.gov
Benzimidazole Condensation of an o-phenylenediamine with a carbonyl compound. nih.govReduction of the cyano group to an amine, followed by intramolecular cyclization of the resulting diamine with the acetamide-derived functionality.Synthesis of complex benzimidazole acetamide derivatives. nih.gov

Applications in the Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are significant scaffolds in medicinal chemistry. mdpi.com A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov Cyanoacetamide derivatives, such as this compound, are valuable precursors for pyrazole synthesis. The active methylene (B1212753) group adjacent to the cyano group can be reacted with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminonitrile intermediate. This intermediate can then undergo cyclization with various hydrazines to yield substituted aminopyrazoles. researchgate.net This strategy provides a regioselective and facile route to innovative pyrazole derivatives. researchgate.net

Step Reactant Reagents/Conditions Intermediate/Product Reference
1. Activation Cyanoacetamide derivativeN,N-dimethylformamide dimethyl acetal (DMF-DMA)(E)-2-cyano-3-(dimethylamino)acrylamide derivative researchgate.net
2. Cyclization Activated IntermediateHydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine)5-Aminopyrazole derivatives researchgate.net

Other Novel Heterocyclic Transformations Utilizing this compound

The unique structure of this compound allows for its use in a variety of other novel heterocyclic transformations. The reactive methylene group can participate in condensation reactions with various aldehydes. arkat-usa.org For instance, reaction with salicylaldehyde (B1680747) derivatives can lead to the formation of coumarin (B35378) derivatives fused or linked to the pyridine (B92270) ring system, demonstrating the versatility of cyanoacetamide synthons. arkat-usa.org Furthermore, the development of chemoselective protocols allows for the synthesis of diverse heterocycles from a single starting material by modulating reaction conditions such as the solvent. nih.gov The inherent reactivity of the cyano and acetamide groups makes this compound a candidate for exploration in one-pot, multi-component reactions to build complex heterocyclic libraries.

Intermediate in the Development of Specialty Chemicals

Beyond its role in constructing complex heterocyclic systems for potential pharmaceutical use, this compound also functions as a key intermediate in the development of various specialty chemicals. Butanediols, for example, are widely used in synthesizing polymers and other important chemical intermediates. researchgate.net The structural framework of this compound can be incorporated into larger molecules designed for specific applications in materials science, such as dyes, polymers, and ligands for catalysis. The synthesis of complex organic molecules is crucial for many industries, and building blocks like this compound provide a reliable foundation for creating compounds with tailored properties. researchgate.net Its derivatives can be used to produce chemical intermediates that are further processed into high-value specialty chemicals.

Future Directions and Emerging Research Opportunities in N 2 Cyanophenyl Acetamide Chemistry

Exploration of Novel Catalytic Systems for Enhanced N-(2-cyanophenyl)acetamide Transformations

The synthesis and subsequent reactions of this compound heavily rely on catalysis. Future research is focused on discovering and optimizing catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.

One promising area is the use of heterogeneous catalysts. For instance, a nanohybrid material composed of palladium supported on a mesoporous silica/graphene surface (Pd@KIT-6/G-SH) has been shown to be effective for the ortho-cyanation of N-phenylacetamide to produce this compound. researchgate.net Using potassium ferrocyanide as the cyanide source and copper(II) acetate (B1210297) as an oxidant, this catalytic system provides good yields. researchgate.net Further research could focus on enhancing the reusability of such catalysts and expanding their application to other transformations of the this compound scaffold.

Organometallic catalysts also present significant opportunities. Aluminum-based catalysts, such as trimethylaluminum (B3029685) (AlMe3), have been utilized for the selective amidation of methyl-2-(2-cyanophenyl)acetates, demonstrating the potential for metal catalysts to direct reactions towards specific functional groups. researchgate.netresearchgate.net Similarly, palladium(II) complexes are instrumental in reductive carbonylation reactions. mdpi.com Exploring a wider range of transition metal catalysts (e.g., rhodium, ruthenium, copper) could unlock novel cyclization and cross-coupling reactions starting from this compound. researchgate.netcore.ac.ukims.ac.jp

The table below summarizes some contemporary catalytic approaches relevant to the synthesis of this compound and its analogs, highlighting the move towards more sophisticated and efficient systems.

Table 1: Comparison of Catalytic Systems for Transformations Involving Acetanilide Scaffolds

Catalyst System Reaction Type Substrate Product Key Advantages
Pd@KIT-6/G-SH / Cu(OAc)₂ Ortho-cyanation N-phenylacetamide This compound Heterogeneous, reusable catalyst system. researchgate.net
AlMe₃ Selective Amidation Methyl-2-(2-cyanophenyl)acetate 2-(2-cyanophenyl)-N-phenylacetamide High selectivity for amidation over competing reactions. researchgate.netresearchgate.net
[PdCl₂(dppb)] Reductive Carbonylation Nitrobenzene N-(4-hydroxyphenyl)acetamide One-pot synthesis with high selectivity. mdpi.com

Integration of this compound Synthesis into Continuous Flow Chemistry

Continuous flow chemistry is emerging as a powerful technology for chemical manufacturing, offering enhanced safety, better process control, and improved scalability over traditional batch processing. amt.ukmt.com The synthesis of this compound and its derivatives is well-suited for adaptation to flow systems, particularly for reactions that are highly exothermic or involve hazardous reagents. mt.com

The industrial production of related acetamides may already involve continuous flow processes to improve efficiency and ensure consistent quality. evitachem.com For example, nitration and hydrogenation reactions, which can be part of the synthesis pathway for precursors to this compound, benefit significantly from the superior heat and mass transfer in flow reactors. amt.ukmdpi.com

Future research will likely focus on developing telescoped, multi-step flow syntheses where crude intermediate streams are directly fed into subsequent reactors without isolation. mdpi.com This approach minimizes waste and reduces production time. The integration of in-line analytical techniques, such as FTIR spectroscopy, will be crucial for real-time reaction monitoring and optimization, enabling precise control over product quality. mt.com The development of packed-bed reactors with immobilized catalysts or reagents could further streamline the synthesis and purification processes for this compound and its derivatives. mdpi.com

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

Parameter Batch Processing Continuous Flow Processing
Safety Higher risk with exothermic reactions and hazardous reagents due to large volumes. Inherently safer due to small reactor volumes and better heat dissipation. mt.com
Process Control Difficult to maintain uniform temperature and mixing, leading to potential side products. Precise control over temperature, pressure, and residence time, leading to higher purity and yield. mt.com
Scalability Scaling up can be challenging and may require significant process redesign. Easily scalable by running the system for longer periods or by parallelizing reactors. amt.uk

| Reaction Conditions | Limited by solvent boiling point at atmospheric pressure. | Allows for superheating of solvents under pressure, enabling access to a wider range of reaction conditions. mt.com |

Design and Synthesis of this compound-based Polyfunctional Molecules

This compound is an ideal starting material for the synthesis of polyfunctional molecules and complex heterocyclic systems due to its ortho-disposed cyano and acetamido groups. smolecule.com These functional groups can participate in intramolecular cyclization reactions to form fused ring systems, which are common scaffolds in medicinal chemistry. researchgate.netmdpi.com

A significant body of research focuses on using this compound and its analogs as precursors to quinazolines and quinolones. researchgate.netrsc.org For instance, intramolecular cyclization of 2-cyanophenylamide derivatives using a recyclable base like choline (B1196258) hydroxide (B78521) provides an environmentally benign route to 4-aminoquinoline-2-ones. rsc.org Similarly, reaction of the related N-(2-cyanophenyl)benzimidoyl chloride with thioamides can lead to diverse heterocyclic skeletons like 3,1-benzothiazines and 1,3,5-benzotriazocines. researchgate.netmdpi.com

Future work in this area will likely explore "bottom-up" branching synthetic strategies to create libraries of structurally diverse scaffolds from a common precursor like this compound. whiterose.ac.uk This involves designing multi-step reaction sequences that introduce complexity and functionality in a controlled manner, leading to novel three-dimensional molecules for applications in drug discovery and materials science. whiterose.ac.uksapub.orgresearchgate.net

Table 3: Examples of Polyfunctional Heterocycles from this compound Precursors

Precursor Reagent(s) Product Type Reference(s)
N-(2-cyanophenyl)benzimidoyl chloride Thioacetamide 3,1-Benzothiazine researchgate.netmdpi.com
N-(2-cyanophenyl)benzimidoyl chloride Benzylthiourea 1,3,5-Benzotriazocine researchgate.netmdpi.com
2-Cyano-N-(2-cyanophenyl)acetamide Choline Hydroxide 4-Aminoquinoline-2-one rsc.org

Advanced Methodologies for Derivatization and Functionalization of this compound

The chemical reactivity of this compound is dictated by its three main components: the cyano group, the acetamido group, and the aromatic ring. Advanced methodologies are being developed to selectively modify these parts of the molecule, thereby creating a diverse range of derivatives.

Functionalization of the Cyano Group: The cyano group is highly versatile and can be transformed into various other functional groups.

Reduction: It can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic or basic hydrolysis can convert the cyano group into a carboxamide or a carboxylic acid.

Cycloaddition: The cyano group can react with azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

Functionalization of the Acetamido Group: The acetamido group provides another handle for modification.

Hydrolysis: It can be hydrolyzed back to the parent 2-aminobenzonitrile (B23959), which can then be used in other reactions.

N-Alkylation/Arylation: The amide nitrogen can be further substituted. For example, reaction with indol-3-carbaldehyde followed by reduction and acetylation can yield N-(2-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide. redalyc.org

Functionalization of the Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents. More advanced C-H functionalization techniques, often employing transition metal catalysts, offer a direct way to install new groups onto the aromatic ring with high regioselectivity. umich.edu

Modern derivatization protocols often involve multi-step procedures or the use of specialized reagents to achieve high selectivity and yield. nih.gov For example, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to protect reactive functional groups during subsequent transformations. research-solution.com The development of such protocols will continue to expand the chemical space accessible from this compound. nih.gov

Table 4: Potential Derivatization Reactions of this compound

Functional Group Reaction Type Reagent(s) Resulting Functional Group
Cyano (-CN) Reduction LiAlH₄ or NaBH₄/CoCl₂ Amine (-CH₂NH₂)
Cyano (-CN) Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid (-COOH) or Carboxamide (-CONH₂)
Cyano (-CN) Cycloaddition Sodium Azide (B81097) (NaN₃) Tetrazole Ring
Acetamido (-NHCOCH₃) Hydrolysis H₃O⁺ or OH⁻ Amine (-NH₂)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-cyanophenyl)acetamide derivatives, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Use condensation reactions between 2-cyanoaniline and activated carbonyl compounds (e.g., cyanoacetic acid) under acidic or basic conditions. For example, describes a linear synthesis involving NaBH₄ reduction of aldimines, yielding secondary amines in ~70% after recrystallization.
  • Step 2 : Optimize reaction parameters (solvent, temperature, catalyst). highlights the use of DMF as a solvent and NaH as a base for nucleophilic substitution, achieving a 68.9% yield.
  • Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography to minimize impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance, the acetamide proton in this compound derivatives appears at δ ~5.1 ppm (singlet for CH₂ groups), while aromatic protons range from δ 7.1–8.2 ppm ().
  • FTIR : Confirm the presence of C≡N (stretch ~2220 cm⁻¹) and amide C=O (stretch ~1650–1680 cm⁻¹). Theoretical studies () correlate vibrational modes with functional groups.
  • Mass Spectrometry : Use ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 326.1 for carbazole derivatives) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, HOMO-LUMO analysis) predict the reactivity and stability of this compound derivatives?

  • Methodology :

  • Software : Use Gaussian or ORCA for density functional theory (DFT) calculations.

  • Parameters : Analyze HOMO-LUMO gaps to assess electronic stability. For example, a smaller gap (~4 eV) suggests higher reactivity in electrophilic substitutions.

  • MESP Mapping : Identify electron-rich regions (e.g., cyano and amide groups) for predicting nucleophilic/electrophilic attack sites. demonstrates this for chlorophenyl-acetamide analogs .

    PropertyValue (Example from )
    HOMO Energy (eV)-6.2
    LUMO Energy (eV)-2.1
    Band Gap (eV)4.1

Q. How can contradictory spectral or crystallographic data for this compound derivatives be resolved?

  • Methodology :

  • Crystallography : Compare experimental XRD data (e.g., bond lengths/angles) with computational models. resolves structural ambiguities in chlorophenyl-acetamide analogs using single-crystal XRD.
  • Troubleshooting : Re-examine purification steps (e.g., solvent polarity impacts crystallinity) or verify reaction intermediates via LC-MS .

Q. What strategies enhance the bioactivity of this compound in circadian clock modulation or enzyme inhibition?

  • Methodology :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., carbazole in ) to improve binding affinity to cryptochrome proteins.
  • Kinetic Assays : Measure IC₅₀ values using fluorescence-based enzyme inhibition assays. For example, KL046 () stabilizes cryptochrome proteins via hydrophobic interactions.
  • SAR Studies : Correlate substituent effects (e.g., cyano vs. chloro) with activity trends .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyanophenyl)acetamide
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Reactant of Route 2
N-(2-cyanophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.